molecular formula C17H26N2O B248078 N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide

N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide

Cat. No. B248078
M. Wt: 274.4 g/mol
InChI Key: RPJFNFDSXZJZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide, also known as DMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPA belongs to the class of amides and is a derivative of piperidine. The chemical structure of DMPA is shown below:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide involves the modulation of ion channels and neurotransmitter receptors in the nervous system. N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide has been shown to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide also modulates the activity of dopamine receptors, which are involved in the reward pathway of the brain.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide has been shown to have several biochemical and physiological effects. In animal models, N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide has been shown to reduce pain sensitivity and drug-seeking behavior. N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide has also been shown to modulate the release of neurotransmitters such as dopamine, which is involved in the reward pathway of the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide in lab experiments is its high purity and stability. N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide is also readily available and can be synthesized in large quantities. However, one of the limitations of using N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for the research on N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide. One area of research is in the development of new analogs of N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide with improved potency and selectivity. Another area of research is in the investigation of the long-term effects of N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide on the nervous system and other physiological systems. The potential therapeutic applications of N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide in the treatment of other neurological disorders such as epilepsy and depression are also areas of future research.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide involves the reaction of 3,4-dimethylbenzoyl chloride with 3-methylpiperidine in the presence of a base such as triethylamine. The reaction yields N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide as a white crystalline solid with a high purity.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide has been extensively studied for its potential therapeutic applications in various fields of science. One of the significant areas of research is in the treatment of neuropathic pain. N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide has been shown to have a potent analgesic effect in animal models of neuropathic pain. The mechanism of action of N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide involves the inhibition of voltage-gated sodium channels, which are involved in the generation and propagation of pain signals.
Another area of research is in the treatment of addiction. N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide has been shown to reduce drug-seeking behavior in animal models of addiction. The mechanism of action of N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide involves the modulation of dopamine signaling, which is involved in the reward pathway of the brain.

properties

Product Name

N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-(3-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C17H26N2O/c1-13-5-4-9-19(12-13)10-8-17(20)18-16-7-6-14(2)15(3)11-16/h6-7,11,13H,4-5,8-10,12H2,1-3H3,(H,18,20)

InChI Key

RPJFNFDSXZJZPX-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CCC(=O)NC2=CC(=C(C=C2)C)C

Canonical SMILES

CC1CCCN(C1)CCC(=O)NC2=CC(=C(C=C2)C)C

Origin of Product

United States

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